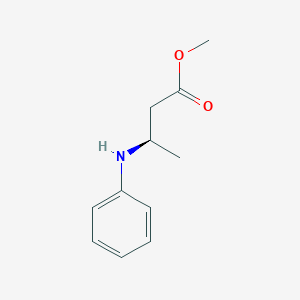
1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of methanesulfinyl chloride with phenylacetic acid under controlled conditions. The reaction is carried out in a well-ventilated hood due to the release of chlorine gas .
Industrial Production Methods
Industrial production of esters like this compound often involves large-scale esterification processes. These processes utilize acyl chlorides or acid anhydrides as reactants, with sulfuric acid or other strong acids as catalysts . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, including those involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: An organosulfur compound with similar functional groups but different reactivity and applications.
Ethyl acetate: A simple ester with different chemical properties and uses.
Phenylacetic acid: A precursor in the synthesis of 1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate.
Uniqueness
Its methanesulfinyl group allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
62735-67-5 |
|---|---|
Molekularformel |
C11H12O4S |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
(1-methylsulfinyl-2-oxo-2-phenylethyl) acetate |
InChI |
InChI=1S/C11H12O4S/c1-8(12)15-11(16(2)14)10(13)9-6-4-3-5-7-9/h3-7,11H,1-2H3 |
InChI-Schlüssel |
DSJGKGMPVCRVFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C(=O)C1=CC=CC=C1)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


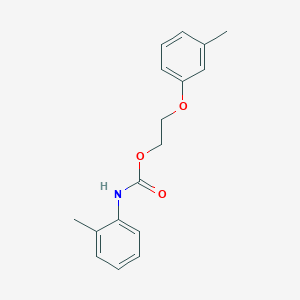
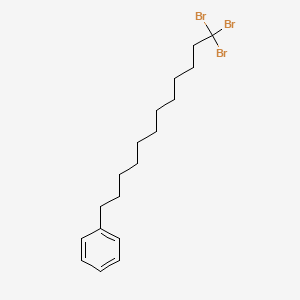
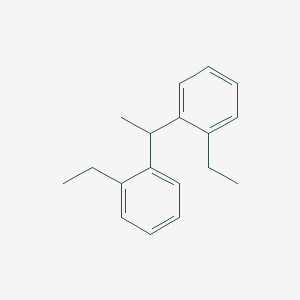

![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)
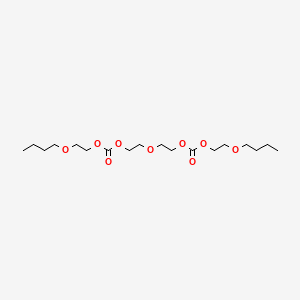
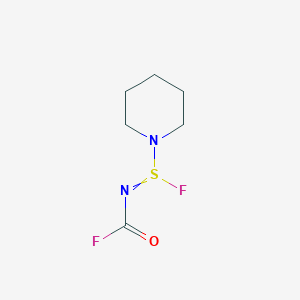


![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)

